Cas no 325-12-2 (naphthalene-2-sulfonyl fluoride)

Naphthalene-2-sulfonyl fluoride is a sulfonyl fluoride derivative commonly employed as a reactive intermediate in organic synthesis and chemical biology. Its key advantage lies in its selective reactivity with nucleophiles, making it a valuable reagent for modifying proteins, peptides, and other biomolecules under mild conditions. The compound’s stability in aqueous environments enhances its utility in bioconjugation and activity-based protein profiling (ABPP). Additionally, its aromatic naphthalene backbone contributes to improved solubility in organic solvents, facilitating diverse synthetic applications. The sulfonyl fluoride moiety offers a robust handle for covalent bonding, enabling precise functionalization in medicinal chemistry and materials science research.
naphthalene-2-sulfonyl fluoride structure
325-12-2 structure
Product name:naphthalene-2-sulfonyl fluoride
CAS No:325-12-2
MF:C10H7O2FS
Molecular Weight:210.22478
MDL:MFCD00457016
CID:1450376
PubChem ID:12409712

naphthalene-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenesulfonyl fluoride
    • naphthalene-2-sulfonyl fluoride
    • MFCD00457016
    • 325-12-2
    • DTXSID80496942
    • SCHEMBL10573506
    • 2-Naphthalenesulfonyl fluoride, 95%
    • CY-0289
    • Naphthalene-2-sulfonylfluoride
    • LGWYRYDAHZTSKX-UHFFFAOYSA-N
    • EN300-224381
    • MDL: MFCD00457016
    • インチ: InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • InChIKey: LGWYRYDAHZTSKX-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F

計算された属性

  • 精确分子量: 210.01511
  • 同位素质量: 210.01507880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

  • ゆうかいてん: 83-88 °C
  • PSA: 34.14

naphthalene-2-sulfonyl fluoride Security Information

naphthalene-2-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-224381-1.0g
naphthalene-2-sulfonyl fluoride
325-12-2 95%
1.0g
$328.0 2024-06-20
Enamine
EN300-224381-5.0g
naphthalene-2-sulfonyl fluoride
325-12-2 95%
5.0g
$949.0 2024-06-20
abcr
AB278070-5 g
2-Naphthalenesulfonyl fluoride, 97%; .
325-12-2 97%
5 g
€65.00 2023-07-20
abcr
AB278070-5g
2-Naphthalenesulfonyl fluoride, 97%; .
325-12-2 97%
5g
€65.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2033735-5g
Naphthalene-2-sulfonyl fluoride
325-12-2 97%
5g
¥539.00 2024-08-02
Enamine
EN300-224381-0.25g
naphthalene-2-sulfonyl fluoride
325-12-2 95%
0.25g
$121.0 2024-06-20
Enamine
EN300-224381-2.5g
naphthalene-2-sulfonyl fluoride
325-12-2 95%
2.5g
$642.0 2024-06-20
Enamine
EN300-224381-0.5g
naphthalene-2-sulfonyl fluoride
325-12-2 95%
0.5g
$229.0 2024-06-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ALD00056-1G
naphthalene-2-sulfonyl fluoride
325-12-2
1g
¥731.52 2023-11-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N904795-5g
2-Naphthalenesulfonyl fluoride
325-12-2 98%
5g
3,900.60 2021-05-17

naphthalene-2-sulfonyl fluorideに関する追加情報

Introduction to Naphthalene-2-sulfonyl fluoride (CAS No: 325-12-2)

Naphthalene-2-sulfonyl fluoride, with the chemical formula C10H6FO2S, is a versatile sulfonating agent widely utilized in synthetic organic chemistry and pharmaceutical research. Its unique structural properties make it an invaluable tool for modifying biological molecules, particularly in the development of protease inhibitors and other therapeutic agents. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity in nucleophilic substitution reactions, making them indispensable in medicinal chemistry.

The chemical structure of Naphthalene-2-sulfonyl fluoride consists of a naphthalene ring substituted with a sulfonyl fluoride group at the 2-position. This arrangement imparts a high degree of electrophilicity to the sulfur-fluorine bond, facilitating its use in various synthetic transformations. The compound is typically handled as a solid or liquid, depending on its purity and form, and is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). Its stability under standard conditions makes it a preferred choice for laboratory-scale reactions.

In recent years, Naphthalene-2-sulfonyl fluoride has gained significant attention in the field of drug discovery due to its ability to introduce sulfonyl groups into target molecules. One of the most notable applications is in the synthesis of protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The sulfonyl fluoride moiety can be hydrolyzed under mild conditions to yield a sulfonic acid derivative, which is often more pharmacologically active than the parent compound.

Recent studies have highlighted the role of Naphthalene-2-sulfonyl fluoride in developing novel antiviral agents. For instance, researchers have demonstrated its utility in modifying viral proteases by incorporating sulfonyl fluorides into inhibitor molecules. This approach has led to the discovery of several potent antiviral compounds that exhibit high selectivity and low toxicity. The reactivity of the sulfonyl fluoride group allows for precise functionalization of biological targets, making it an attractive scaffold for drug design.

The compound's versatility extends beyond protease inhibition. It has been employed in the synthesis of kinase inhibitors, which are used to treat cancers and inflammatory diseases. By leveraging the electrophilic nature of the sulfonyl fluoride group, chemists can introduce reactive centers into kinase inhibitors that enhance their binding affinity to target enzymes. This has led to the development of several clinical candidates that are currently undergoing further investigation.

Another emerging application of Naphthalene-2-sulfonyl fluoride is in the field of epigenetics. Researchers have explored its use in modifying histone deacetylases (HDACs), which play a critical role in regulating gene expression. By incorporating sulfonyl fluorides into HDAC inhibitors, scientists have been able to develop compounds that exhibit improved efficacy and selectivity. These findings suggest that Naphthalene-2-sulfonyl fluoride could be a valuable tool for developing next-generation epigenetic drugs.

The synthetic utility of Naphthalene-2-sulfonyl fluoride has also been recognized in peptide chemistry. Sulfonyl fluorides can be used to protect amino groups during peptide synthesis, ensuring high yields and purity. Additionally, they can be selectively removed under mild acidic conditions, allowing for precise control over peptide modification. This makes Naphthalene-2-sulfonyl fluoride an essential reagent for peptide chemists working on complex biological molecules.

In conclusion, Naphthalene-2-sulfonyl fluoride (CAS No: 325-12-2) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique reactivity and structural properties make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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